molecular formula C49H52O2 B13753331 Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)- CAS No. 71113-23-0

Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-

Cat. No.: B13753331
CAS No.: 71113-23-0
M. Wt: 672.9 g/mol
InChI Key: BDZGHYNUCXZCMQ-UHFFFAOYSA-N
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Description

Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with additional bulky substituents that enhance its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] typically involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst. The reaction proceeds through the formation of a methylene bridge between the phenol molecules. The bulky substituents are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .

Scientific Research Applications

Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] has a wide range of scientific research applications:

Mechanism of Action

The antioxidant mechanism of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky substituents enhance the compound’s stability and effectiveness by providing steric hindrance, which protects the phenolic groups from rapid degradation .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol, 2,2’-methylenebis[6-tert-butyl-4-methylphenol]
  • Phenol, 2,2’-methylenebis[6-tert-butyl-p-cresol]

Uniqueness

Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is unique due to its specific substituents, which provide enhanced antioxidant properties compared to similar compounds. The presence of 1-methyl-1-phenylethyl groups increases the compound’s steric hindrance, making it more effective in preventing oxidative degradation.

Properties

CAS No.

71113-23-0

Molecular Formula

C49H52O2

Molecular Weight

672.9 g/mol

IUPAC Name

2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]methyl]-4,6-bis(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C49H52O2/c1-46(2,36-21-13-9-14-22-36)40-30-34(44(50)42(32-40)48(5,6)38-25-17-11-18-26-38)29-35-31-41(47(3,4)37-23-15-10-16-24-37)33-43(45(35)51)49(7,8)39-27-19-12-20-28-39/h9-28,30-33,50-51H,29H2,1-8H3

InChI Key

BDZGHYNUCXZCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)CC4=C(C(=CC(=C4)C(C)(C)C5=CC=CC=C5)C(C)(C)C6=CC=CC=C6)O

Origin of Product

United States

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